molecular formula C13H19NO B15337265 (1R,2R)-2-(((R)-1-Phenylethyl)amino)cyclopentan-1-ol

(1R,2R)-2-(((R)-1-Phenylethyl)amino)cyclopentan-1-ol

Cat. No.: B15337265
M. Wt: 205.30 g/mol
InChI Key: XRTOQDRFDAUSLY-UHFFFAOYSA-N
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Description

(1R,2R)-2-(((R)-1-Phenylethyl)amino)cyclopentan-1-ol is a chiral cyclopentanol derivative featuring a phenylethylamino substituent at the C2 position. Its molecular formula is C₁₃H₁₉NO (molecular weight: 205.30 g/mol), with stereochemical specificity at both the cyclopentanol (1R,2R) and phenylethyl (R) groups.

Properties

IUPAC Name

2-(1-phenylethylamino)cyclopentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-10(11-6-3-2-4-7-11)14-12-8-5-9-13(12)15/h2-4,6-7,10,12-15H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTOQDRFDAUSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone and ®-1-phenylethylamine.

    Formation of Intermediate: The cyclopentanone undergoes a reductive amination reaction with ®-1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Cyclization: The intermediate formed is then subjected to cyclization under acidic or basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol may involve:

    Large-Scale Reductive Amination: Utilizing large reactors and continuous flow systems to ensure efficient mixing and reaction completion.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Chiral Synthesis: Used as a chiral building block in the synthesis of complex molecules.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its unique structure.

    Receptor Binding: Studied for its ability to bind to certain biological receptors.

Medicine

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent for various diseases.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (1R,2R)-2-((®-1-Phenylethyl)amino)cyclopentan-1-ol exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways Involved: Modulation of biochemical pathways related to its target.

Comparison with Similar Compounds

Structural Modifications in Cyclopentanol Derivatives

Key analogs differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis:

Stereochemical Considerations

  • The (1R,2R) configuration in the target compound and its analogs is critical for enantioselective synthesis. For example, (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol was synthesized with 92% enantiomeric excess using chiral hydroboration agents, underscoring the role of stereochemistry in reaction efficiency .
  • In contrast, (±)-trans-2-(2-Furanyl)cyclopentanol () lacked stereocontrol, resulting in a racemic mixture and lower utility in asymmetric applications.

Physicochemical and Spectral Data

  • Spectroscopy: The ¹³C NMR of (1R,2R)-2-(Furan-2-yl)cyclopentan-1-ol () confirmed stereochemistry, with distinct peaks for the furan and cyclopentanol carbons. Similar analyses for the target compound would highlight shifts due to the phenylethylamino group.
  • HPLC Purity : Chiral HPLC (CHIRALPAK IC-3) resolved enantiomers of furan derivatives (), a method applicable to the target compound for quality control.

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